molecular formula C17H20N2O2 B1385036 N-(5-Amino-2-methylphenyl)-2-isopropoxybenzamide CAS No. 1020054-22-1

N-(5-Amino-2-methylphenyl)-2-isopropoxybenzamide

Cat. No.: B1385036
CAS No.: 1020054-22-1
M. Wt: 284.35 g/mol
InChI Key: YJVDZXDCQCTYNR-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-isopropoxybenzamide is a benzamide derivative characterized by a benzene ring substituted with an isopropoxy group at the 2-position and an amide linkage to a 5-amino-2-methylphenyl moiety. Its molecular formula is C₁₇H₂₀N₂O₂, with a molecular weight of 284.35 g/mol .

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11(2)21-16-7-5-4-6-14(16)17(20)19-15-10-13(18)9-8-12(15)3/h4-11H,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVDZXDCQCTYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901211920
Record name N-(5-Amino-2-methylphenyl)-2-(1-methylethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901211920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020054-22-1
Record name N-(5-Amino-2-methylphenyl)-2-(1-methylethoxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020054-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Amino-2-methylphenyl)-2-(1-methylethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901211920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2-isopropoxybenzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isopropyl ester, which is then reacted with 2-isopropoxybenzoyl chloride to yield the final product. The reaction conditions generally include maintaining the temperature at around 0-5°C during the addition of reagents and then allowing the reaction to proceed at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-isopropoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant activities.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2- vs. 3-Isopropoxy Substitution

The compound N-(5-Amino-2-methylphenyl)-3-isopropoxybenzamide (CAS: 1020054-97-0) shares the same molecular formula (C₁₇H₂₀N₂O₂) and weight as the target compound but differs in the position of the isopropoxy group (3- vs. 2-position on the benzamide ring) . This positional isomerism can significantly alter steric and electronic properties, influencing:

  • Binding affinity : The 2-isopropoxy group may enhance interactions with planar binding pockets (e.g., enzyme active sites) compared to the 3-substituted analog.
Table 1: Comparison of Isopropoxybenzamide Isomers
Property N-(5-Amino-2-methylphenyl)-2-isopropoxybenzamide N-(5-Amino-2-methylphenyl)-3-isopropoxybenzamide
Molecular Formula C₁₇H₂₀N₂O₂ C₁₇H₂₀N₂O₂
Molecular Weight (g/mol) 284.35 284.35
Substituent Position 2-isopropoxy 3-isopropoxy
Key Structural Feature Proximity of isopropoxy to amide linkage Distal positioning of isopropoxy group

Derivatives with Enhanced Substituents

describes N-(4-(imidazolidin-2-ylideneamino)-3-isopropoxyphenyl)-2-isopropoxybenzamide (Compound 1h, molecular formula: C₁₉H₂₀Cl₂N₇O), which introduces imidazolidin-2-ylideneamino groups to the phenyl ring . Key differences include:

  • Increased molecular weight (432.3 g/mol vs.
  • Enhanced hydrogen-bonding capacity via imidazolidinyl groups, which may improve target binding but complicate synthesis.
Table 2: Comparison with Imidazolidine-Substituted Analog
Property This compound Compound 1h
Molecular Formula C₁₇H₂₀N₂O₂ C₁₉H₂₀Cl₂N₇O
Molecular Weight (g/mol) 284.35 432.3
Key Functional Groups Amino, isopropoxy, amide Imidazolidinyl, chloro, isopropoxy, amide
Synthesis Complexity Moderate High (requires TFA-mediated steps)

Benzothiazole Analogs with Antitumor Activity

The benzothiazole derivative 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495) () exhibits potent antitumor activity via CYP1A1-mediated metabolism . While structurally distinct (benzothiazole core vs. benzamide), both compounds share:

  • Amino and methylphenyl groups: Critical for metabolic activation and target engagement.
  • Dependence on cytochrome P450 enzymes : DF 203’s bioactivation by CYP1A1 suggests that substituent positioning in the target compound may similarly influence metabolic stability or toxicity.
Table 3: Comparison with Benzothiazole Antitumor Agent
Property This compound DF 203 (NSC 674495)
Core Structure Benzamide Benzothiazole
Key Substituents 2-isopropoxy, 5-amino-2-methylphenyl 4-amino-3-methylphenyl
Metabolic Pathway Not reported CYP1A1-dependent 6-hydroxylation
Biological Activity Undefined Selective antitumor activity in breast cancer

Simple Benzamide Derivatives

lists 2-Amino-N-isopropylbenzamide, a simpler analog lacking the isopropoxy group and methylphenyl substitution . Differences include:

  • Reduced steric bulk: Potentially higher solubility but lower target specificity.
  • Simplified synthesis : Fewer steps required compared to the target compound.

Biological Activity

N-(5-Amino-2-methylphenyl)-2-isopropoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C17H20N2O2
  • Molecular Weight : 284.36 g/mol
  • CAS Number : 152460-10-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Biological Activities

  • Enzyme Inhibition :
    • This compound has shown potential as an enzyme inhibitor, which can affect metabolic pathways and cellular functions. Inhibitory effects on specific enzymes can lead to altered biochemical processes, making it a candidate for therapeutic applications.
  • Antiviral Activity :
    • Research has indicated that similar compounds exhibit antiviral properties, particularly against hepatitis C virus (HCV). Structure-activity relationship (SAR) studies have revealed that modifications in the chemical structure can enhance antiviral efficacy, suggesting that this compound may also possess similar properties.
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been investigated for their anti-inflammatory effects, particularly in conditions like rheumatoid arthritis and osteoarthritis. The inhibition of cathepsin C, a serine protease involved in inflammation, has been linked to the activity of related compounds.

Case Studies

  • Antiviral Activity Against HCV :
    A study synthesized a series of biaryl amide derivatives, revealing that certain modifications led to enhanced antiviral activity against HCV. For instance, compounds with isopropyl substitutions demonstrated improved efficacy compared to their counterparts without such groups .
    CompoundEC50 (nM)Comments
    Compound 8015Comparable to telaprevir
    Compound 680.015–0.083Strong anti-HCV activity
  • Inflammation Models :
    In models involving cathepsin C deficiency, the role of this enzyme in inflammation was highlighted. Compounds that inhibit cathepsin C may provide therapeutic benefits in inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds have shown that specific functional groups significantly influence biological activity:

  • Substituents at R1 and R2 : Modifications at these positions have been linked to enhanced enzyme inhibition.
  • Lipophilicity : Increased lipophilicity often correlates with better membrane permeability and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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